molecular formula C7H7BrIN B13643192 (4-Bromo-2-iodophenyl)methanamine

(4-Bromo-2-iodophenyl)methanamine

Cat. No.: B13643192
M. Wt: 311.95 g/mol
InChI Key: BEFYWAIXVCCZAY-UHFFFAOYSA-N
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Description

(4-Bromo-2-iodophenyl)methanamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methanamine group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-iodophenyl)methanamine typically involves the halogenation of aniline derivatives. One common method is the reaction of 4-bromoaniline with iodine under controlled conditions to yield 4-bromo-2-iodoaniline

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2-iodophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-iodophenyl)methanamine involves its interaction with various molecular targets. The presence of halogens can influence its reactivity and binding affinity to biological molecules. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the derivative being studied and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-chlorophenyl)methanamine
  • (4-Iodo-2-bromophenyl)methanamine
  • (4-Bromo-2-fluorophenyl)methanamine

Uniqueness

(4-Bromo-2-iodophenyl)methanamine is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. This combination can influence the compound’s reactivity and interactions in ways that are different from its analogs with other halogens .

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

(4-bromo-2-iodophenyl)methanamine

InChI

InChI=1S/C7H7BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2

InChI Key

BEFYWAIXVCCZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)I)CN

Origin of Product

United States

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